

# Dual AChE/BChE Inhibitor AChE/BChE-IN-17: A Technical Overview

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## Compound of Interest

Compound Name: AChE-IN-17

Cat. No.: B12413709

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This technical guide provides a comprehensive overview of the dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor, AChE/BChE-IN-17. This compound, also identified as compound 8m in recent literature, has demonstrated potent inhibitory activity against both cholinesterases, making it a person of interest in the ongoing research and development of therapeutics for neurodegenerative diseases, particularly Alzheimer's disease.

## Core Properties and Quantitative Data

AChE/BChE-IN-17 is a functionalized tacrine derivative that exhibits non-competitive inhibition of both AChE and BChE.<sup>[1]</sup> Tacrine itself was one of the first cholinesterase inhibitors approved for the treatment of Alzheimer's disease. The development of tacrine derivatives aims to improve efficacy and reduce side effects.

The inhibitory potency of AChE/BChE-IN-17 has been quantified, and its activity against  $\alpha$ -glucosidase has also been assessed. A summary of the available quantitative data is presented in the table below.

Target Enzyme	IC50 Value (nM)	Reference Compound	IC50 Value (nM)
Acetylcholinesterase (AChE)	125.06[1]	Tacrine	203.51
Butyrylcholinesterase (BChE)	119.68[1]	Tacrine	204.01
$\alpha$ -Glucosidase	41050[1]	Acarbose	23100

## Chemical Structure

AChE/BChE-IN-17 is a derivative of tacrine (1,2,3,4-tetrahydroacridin-9-amine). Specifically, it is an N-aryl substituted tacrine derivative. While the exact detailed structure of compound 8m is found in the primary literature, a general representative structure for this class of compounds is provided below.

Note: This is a generalized structure. For the exact structure of AChE/BChE-IN-17 (compound 8m), please refer to the primary publication: Shirisha T, et al. Org Biomol Chem. 2024 Jan 3.

## Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the evaluation of novel cholinesterase inhibitors. These are based on established protocols and are likely similar to the methods used for the characterization of AChE/BChE-IN-17.

### Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine cholinesterase activity.

Materials:

- Acetylcholinesterase (AChE) from electric eel or human recombinant source.
- Butyrylcholinesterase (BChE) from equine serum or human recombinant source.

- Acetylthiocholine iodide (ATCI) - substrate for AChE.
- Butyrylthiocholine iodide (BTCI) - substrate for BChE.
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
- Phosphate buffer (e.g., 0.1 M, pH 8.0).
- Test inhibitor (AChE/BChE-IN-17).
- Microplate reader.

#### Procedure:

- Prepare stock solutions of the enzymes, substrates, DTNB, and the test inhibitor in appropriate solvents.
- In a 96-well plate, add phosphate buffer, the enzyme solution, and DTNB solution to each well.
- Add various concentrations of the test inhibitor to the appropriate wells. A control well with no inhibitor should be included.
- Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
- Initiate the enzymatic reaction by adding the substrate (ATCI for AChE or BTCI for BChE) to all wells.
- Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The yellow color develops as thiocholine, a product of substrate hydrolysis, reacts with DTNB.
- The rate of reaction is calculated from the linear portion of the absorbance versus time curve.
- The percentage of inhibition is calculated for each inhibitor concentration relative to the control.

- The IC<sub>50</sub> value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

## $\alpha$ -Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on  $\alpha$ -glucosidase, an enzyme involved in carbohydrate digestion.

Materials:

- $\alpha$ -Glucosidase from *Saccharomyces cerevisiae*.
- p-Nitrophenyl- $\alpha$ -D-glucopyranoside (pNPG) - substrate.
- Phosphate buffer (e.g., 0.1 M, pH 6.8).
- Test inhibitor (AChE/BChE-IN-17).
- Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>) solution to stop the reaction.
- Microplate reader.

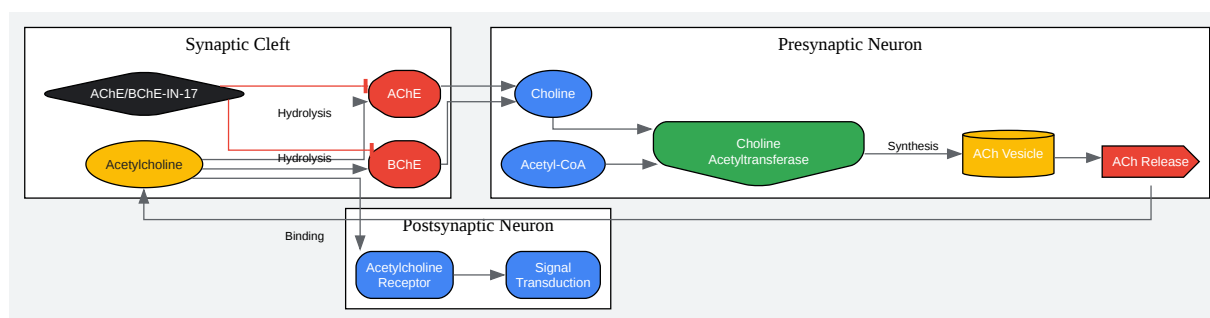
Procedure:

- Add phosphate buffer,  $\alpha$ -glucosidase solution, and various concentrations of the test inhibitor to the wells of a 96-well plate.
- Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
- Add the pNPG substrate to initiate the reaction.
- Incubate the plate at 37°C for a specific time (e.g., 20 minutes).
- Stop the reaction by adding a sodium carbonate solution.
- Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

- Calculate the percentage of inhibition and determine the IC50 value as described for the cholinesterase assay.

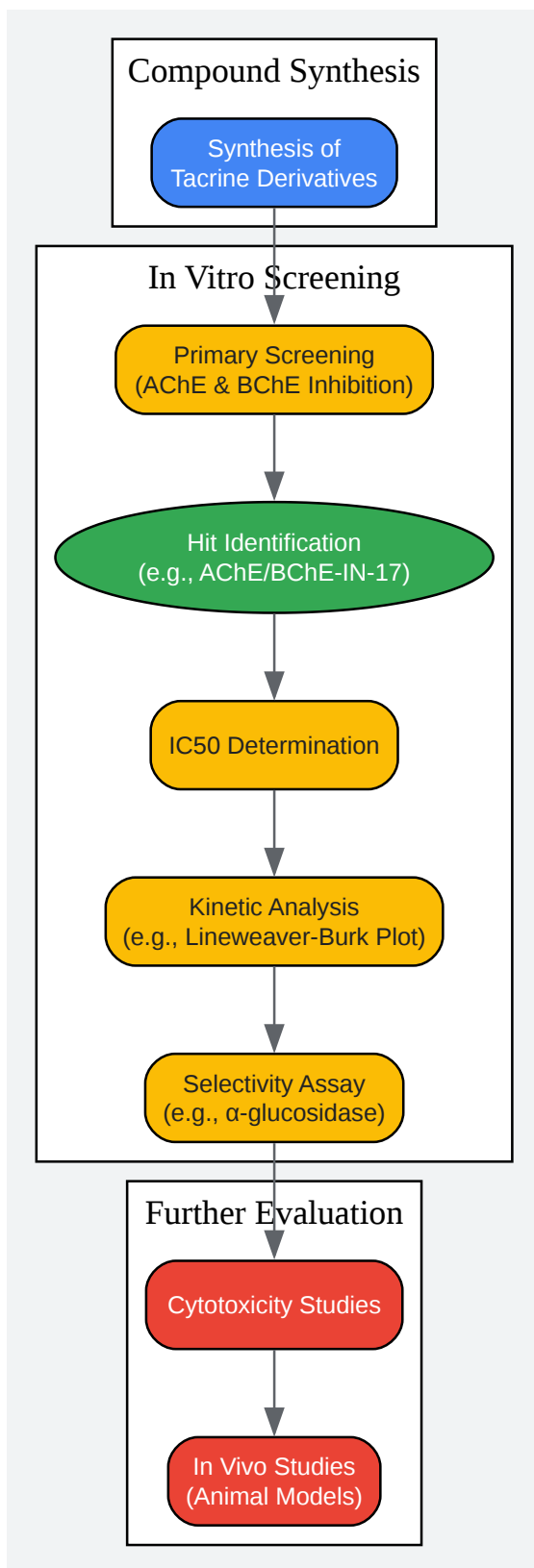
## Signaling Pathways and Experimental Workflows

The following diagrams illustrate relevant signaling pathways and a typical workflow for inhibitor screening.



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Caption: Cholinergic signaling pathway and the action of a dual AChE/BChE inhibitor.



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## References

- 1. Role of Cholinergic Signaling in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
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